Ribostamycin sulfate
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Overview
Description
Biochemical Analysis
Biochemical Properties
Ribostamycin sulfate interacts with various enzymes and proteins. It works by binding to the bacterial 30S ribosomal subunit . This interaction inhibits the translocation of the peptidyl-tRNA from the A-site to the P-site and also causes misreading of mRNA, leaving the bacterium unable to synthesize proteins vital to its growth .
Cellular Effects
This compound has potent antibacterial activity against several bacteria, including various Escherichia coli strains . It is less effective against β-lactam resistant Escherichia coli and Staphylococcus aureus strains .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the bacterial 30S ribosomal subunit, inhibiting the translocation of the peptidyl-tRNA from the A-site to the P-site, and causing misreading of mRNA . This leaves the bacterium unable to synthesize proteins vital to its growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ribostamycin sulfate involves the fermentation of Streptomyces ribosidificus, followed by extraction and purification processes. The fermentation broth is typically diluted, and the pH is adjusted to optimize the extraction process . The primary separation involves removing pigments and byproducts using continuous chromatographic systems, followed by concentration using nanofiltration or reverse osmosis membranes . The final product is obtained through further purification steps, ensuring high purity levels .
Industrial Production Methods: Industrial production of this compound employs similar fermentation and extraction techniques on a larger scale. The process involves continuous ion-exchange methods to achieve high-purity this compound . This method ensures efficient removal of impurities and byproducts, resulting in a product with high HPLC purity .
Chemical Reactions Analysis
Types of Reactions: Ribostamycin sulfate undergoes various chemical reactions, including substitution and complexation reactions. It reacts with sulfuric acid to form the sulfate salt .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sulfuric acid for the formation of the sulfate salt . The reactions are typically carried out under controlled pH conditions to ensure the stability and purity of the final product .
Major Products Formed: The major product formed from the reaction of ribostamycin with sulfuric acid is this compound . This compound retains the broad-spectrum antibiotic properties of ribostamycin, making it effective against various bacterial infections .
Scientific Research Applications
Ribostamycin sulfate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a broad-spectrum antibiotic targeting both Gram-positive and Gram-negative bacteria . In pharmacokinetic studies, this compound is employed to understand its absorption, distribution, metabolism, and excretion in the body . Additionally, it is used in the development of novel detection methods for related substances using high-performance liquid chromatography (HPLC) and aerosol detectors .
Mechanism of Action
Ribostamycin sulfate exerts its effects by binding to the bacterial 30S ribosomal subunit, inhibiting the translocation of the peptidyl-tRNA from the A-site to the P-site . This binding causes misreading of mRNA, leaving the bacterium unable to synthesize proteins vital to its growth . The exact mechanism of action involves multiple molecular targets, including protein disulfide-isomerase and various ribosomal proteins .
Comparison with Similar Compounds
Ribostamycin sulfate is part of the aminoglycoside class of antibiotics, which includes other compounds such as gentamicin, neomycin, and streptomycin . Compared to these similar compounds, this compound is unique due to its specific structure, which includes three ring subunits: 2-deoxystreptamine, neosamine C, and ribose . This structure contributes to its broad-spectrum activity and effectiveness against a wide range of bacterial infections .
Properties
CAS No. |
53797-35-6 |
---|---|
Molecular Formula |
C17H36N4O14S |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid |
InChI |
InChI=1S/C17H34N4O10.H2O4S/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17;1-5(2,3)4/h4-17,22-27H,1-3,18-21H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8-,9+,10-,11-,12-,13-,14-,15-,16-,17?;/m1./s1 |
InChI Key |
RTCDDYYZMGGHOE-CZUQXGEQSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N.[O-]S(=O)(=O)[O-] |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)OC3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)N.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N.OS(=O)(=O)O |
Key on ui other cas no. |
53797-35-6 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
Vistamycin Sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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